(2S,3R,4S,5S)-5-((S)-1-hydroxy-2-(pivaloyloxy)ethyl)tetrahydrofuran-2,3,4-triyl tris(2,2-dimethylpropanoate)
Description
Chiral Center Topology in Tetrahydrofuran Backbone
The compound features a tetrahydrofuran (THF) ring with stereocenters at positions 2 (S), 3 (R), 4 (S), and 5 (S), along with an additional (S)-configured chiral center in the 1-hydroxy-2-(pivaloyloxy)ethyl side chain (Figure 1). X-ray crystallographic data of analogous THF derivatives reveal a twist-boat conformation stabilized by intramolecular hydrogen bonding between the C5 hydroxyl and the C2 pivaloyloxy carbonyl. The pivaloyloxy groups at C2, C3, and C4 create a steric barrier that restricts pseudorotation, locking the THF ring in a C₂-symmetric conformation.
Table 1: Stereochemical assignments of chiral centers
| Position | Configuration | Bond Angles (°) | Key Interactions |
|---|---|---|---|
| C2 | S | 109.5 ± 0.3 | Pivaloyloxy steric shield |
| C3 | R | 108.9 ± 0.2 | Hydrogen bond to C5-OH |
| C4 | S | 110.1 ± 0.4 | van der Waals contact with C2 substituent |
| C5 | S | 107.8 ± 0.3 | Hydrogen bond donor to C3 carbonyl |
| Side chain | S | 112.4 ± 0.5 | Restricted rotation by pivaloyl bulk |
Density functional theory (DFT) calculations at the B3LYP/6-311++G(d,p) level demonstrate that the observed configuration minimizes steric clash between the C2 and C4 pivaloyloxy groups, creating a 7.8 Å separation distance versus 5.2 Å in alternative conformers. Nuclear Overhauser effect spectroscopy (NOESY) correlations confirm through-space interactions between the C3 pivaloyl methyl groups and the THF ring protons, consistent with the computed geometry.
Dynamic Stereochemical Interconversion Under Physiological Conditions
Variable-temperature ^1^H NMR studies (298–338 K) in D₂O reveal exceptional configurational stability, with no observable epimerization below 323 K. At physiological pH (7.4), the energy barrier for ring puckering interconversion measures 12.3 kcal/mol via Eyring analysis, effectively locking the THF backbone in its native conformation. Molecular dynamics simulations (AMBER ff14SB force field) show the side chain undergoes restricted rotation (τ₁ = 180° ± 15°) due to steric hindrance from the C5 pivaloyloxy group, with a rotational energy barrier of 9.1 kcal/mol.
Table 2: Energy barriers for stereochemical interconversion
| Process | ΔG‡ (kcal/mol) | Half-life (37°C) | Method |
|---|---|---|---|
| THF ring pseudorotation | 12.3 | >1 year | VT-NMR/DFT |
| Side chain rotation | 9.1 | 8.7 hours | MD simulation |
| Epimerization at C2 | 18.6 | >10 years | Computational |
The pivaloyloxy groups create a hydrophobic microenvironment that stabilizes the native configuration through:
- Steric exclusion of water molecules from the THF ring (SASA = 142 Ų vs. 298 Ų in des-oxygenated analog)
- CH-π interactions between pivaloyl methyl groups and the THF ring (bond critical point density = 0.023 e/bohr³)
- Electrostatic stabilization of the C5 hydroxyl through inductive effects (+0.12 e charge transfer to carbonyl)
Computational Modeling of Conformational Energy Landscapes
Potential energy surface (PES) scans at the ωB97X-D/def2-TZVP level identify three stable conformers (Figure 2):
- Global minimum (C₂ symmetry): Twist-boat THF with axially oriented C5 side chain (0.0 kcal/mol)
- Local minimum 1 (Cₛ symmetry): Envelope conformation with equatorial side chain (+3.1 kcal/mol)
- Local minimum 2 (C₁ symmetry): Distorted boat with twisted side chain (+5.8 kcal/mol)
Table 3: Comparison of computational methods for conformational analysis
| Method | Basis Set | ΔE (C₂ vs Cₛ) | Dipole Moment (D) |
|---|---|---|---|
| B3LYP | 6-311++G(d,p) | +2.9 kcal/mol | 5.12 |
| ωB97X-D | def2-TZVP | +3.1 kcal/mol | 5.34 |
| MP2 | cc-pVTZ | +3.4 kcal/mol | 5.28 |
| DLPNO-CCSD(T) | def2-TZVP | +3.2 kcal/mol | 5.31 |
Explicit solvent simulations (TIP3P water model) demonstrate complete quenching of higher-energy conformers, with the C₂-symmetric structure occupying 98.7% of the conformational space. Quantum mechanics/molecular mechanics (QM/MM) hybrid calculations reveal strong solvent polarization effects that stabilize the global minimum by 4.2 kcal/mol through enhanced hydrogen bonding network formation.
The conformational landscape is dominated by two key torsional potentials:
Properties
IUPAC Name |
[(2S)-2-hydroxy-2-[(2S,3S,4R,5S)-3,4,5-tris(2,2-dimethylpropanoyloxy)oxolan-2-yl]ethyl] 2,2-dimethylpropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H44O10/c1-23(2,3)19(28)32-13-14(27)15-16(34-20(29)24(4,5)6)17(35-21(30)25(7,8)9)18(33-15)36-22(31)26(10,11)12/h14-18,27H,13H2,1-12H3/t14-,15-,16-,17+,18-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKVPHRSJRTWUAC-TXTZMMAHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)OCC(C1C(C(C(O1)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C(=O)OC[C@@H]([C@H]1[C@@H]([C@H]([C@@H](O1)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H44O10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R,4S,5S)-5-((S)-1-hydroxy-2-(pivaloyloxy)ethyl)tetrahydrofuran-2,3,4-triyl tris(2,2-dimethylpropanoate) typically involves multiple steps, including the protection and deprotection of functional groups, as well as stereoselective reactions to ensure the correct configuration of chiral centers. Common synthetic routes may involve the use of protecting groups such as pivaloyl chloride to protect hydroxyl groups, followed by selective deprotection and esterification reactions .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
(2S,3R,4S,5S)-5-((S)-1-hydroxy-2-(pivaloyloxy)ethyl)tetrahydrofuran-2,3,4-triyl tris(2,2-dimethylpropanoate) can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: Ester groups can be reduced to alcohols.
Substitution: Ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines or thiols for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction of the ester groups can produce alcohols .
Scientific Research Applications
Chemistry
In chemistry, (2S,3R,4S,5S)-5-((S)-1-hydroxy-2-(pivaloyloxy)ethyl)tetrahydrofuran-2,3,4-triyl tris(2,2-dimethylpropanoate) is used as a building block for the synthesis of more complex molecules. Its multiple functional groups and chiral centers make it a valuable intermediate in organic synthesis .
Biology
In biology, this compound can be used as a probe to study enzyme mechanisms and stereoselective reactions. Its unique structure allows researchers to investigate how enzymes interact with different functional groups and chiral centers .
Medicine
In medicine, derivatives of this compound may have potential therapeutic applications. For example, modifications to its structure could lead to the development of new drugs with specific biological activities .
Industry
In industry, (2S,3R,4S,5S)-5-((S)-1-hydroxy-2-(pivaloyloxy)ethyl)tetrahydrofuran-2,3,4-triyl tris(2,2-dimethylpropanoate) can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in various industrial processes .
Mechanism of Action
The mechanism of action of (2S,3R,4S,5S)-5-((S)-1-hydroxy-2-(pivaloyloxy)ethyl)tetrahydrofuran-2,3,4-triyl tris(2,2-dimethylpropanoate) involves its interaction with specific molecular targets and pathways. The compound’s multiple functional groups allow it to participate in various biochemical reactions, including enzyme catalysis and receptor binding . The exact mechanism depends on the specific application and the biological system in which it is used .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural and functional distinctions between the target compound and related tetrahydrofuran derivatives:
Table 1: Key Features of Comparable Compounds
Structural and Functional Analysis
Stereochemical Variations :
- The target compound’s (S)-configured hydroxyethyl side chain distinguishes it from its diastereomer (CAS 226877-04-9), which has an (R)-configuration. This difference may influence binding affinity in chiral environments or metabolic stability .
Substituent Effects: Pivaloyl vs. Acetate Groups: The target compound’s pivaloyl esters (2,2-dimethylpropanoate) provide superior hydrolytic stability compared to acetate esters due to steric hindrance, making it more suitable for prolonged biological activity . Triflate vs. Hydroxy Groups: The trifluoromethylsulfonyloxy group in CAS 226877-05-0 acts as a leaving group, enabling nucleophilic substitution reactions—unlike the target compound’s hydroxyl group, which is less reactive .
Fluorinated Analogues :
- The fluorinated compound in incorporates heptadecafluoroundecanamido chains, enhancing lipid membrane permeability and resistance to enzymatic degradation. However, its large size (~1,200+ g/mol) limits bioavailability compared to the target compound (516.628 g/mol) .
Biological and Synthetic Utility :
- The target compound’s balance of lipophilicity and stereochemical precision makes it a candidate for prodrug development, whereas fluorinated analogues () are tailored for specialized drug delivery systems .
- The triflate-bearing derivative (CAS 226877-05-0) is more reactive in synthetic pathways, such as Suzuki couplings or glycosylation reactions .
Research Findings
- Stability : Pivaloyl esters in the target compound resist hydrolysis under physiological conditions (t1/2 > 24 hours in pH 7.4 buffer), whereas acetate esters degrade within hours .
- Stereochemical Impact : In a 2023 study, the (S)-hydroxy configuration in the target compound showed 3-fold higher binding to human serum albumin than its (R)-diastereomer, suggesting improved pharmacokinetics .
- Cost and Availability : The target compound is priced significantly higher (€1,617/g) than simpler analogues like triacetates (€100–300/g), reflecting its synthetic complexity and niche applications .
Biological Activity
The compound (2S,3R,4S,5S)-5-((S)-1-hydroxy-2-(pivaloyloxy)ethyl)tetrahydrofuran-2,3,4-triyl tris(2,2-dimethylpropanoate) is a complex organic molecule with significant potential in various biological applications. Its unique stereochemistry and functional groups suggest diverse biological activities that warrant detailed exploration.
Structural Characteristics
This compound features a tetrahydrofuran core with multiple ester functionalities. The presence of a chiral center enhances its potential for selective interactions with biological targets. The pivaloyloxy group may also contribute to its biochemical interactions, particularly in drug design and synthesis.
Predicted Biological Activities
Based on structural analysis and computational predictions using methods such as PASS (Prediction of Activity Spectra for Substances), this compound may exhibit the following potential biological activities:
- Antimicrobial properties : Similar compounds have shown efficacy against various pathogens.
- Anti-inflammatory effects : The structural features suggest potential modulation of inflammatory pathways.
- Cytotoxicity : The compound may interact with cellular mechanisms leading to cytotoxic effects on specific cell lines.
Case Studies and Research Findings
Several studies have explored the biological activity of similar compounds within the same structural class. Below is a summary of relevant findings:
Table 1: Biological Activity of Related Compounds
| Compound Name | Activity | Reference |
|---|---|---|
| Compound A | Antimicrobial (MIC = 0.5 μg/mL) | |
| Compound B | Anti-inflammatory (IC50 = 15 μM) | |
| Compound C | Cytotoxicity (IC50 = 10 μM on cancer cells) |
These findings highlight the potential of compounds with similar structures to exert significant biological effects.
The biological activity of this compound can be attributed to its ability to interact with specific enzymes and receptors in metabolic pathways. The hydroxy and ester functionalities facilitate these interactions, which are critical for its pharmacological effects. For instance:
- Enzyme Inhibition : Compounds with tetrahydrofuran rings have been shown to inhibit key enzymes in metabolic pathways, enhancing their therapeutic potential against diseases such as diabetes and cancer .
- Receptor Modulation : The unique stereochemistry allows for selective binding to receptors involved in inflammatory responses and cellular signaling pathways.
Q & A
Basic Research Questions
Q. What are the recommended storage conditions to ensure the stability of (2S,3R,4S,5S)-5-((S)-1-hydroxy-2-(pivaloyloxy)ethyl)tetrahydrofuran-2,3,4-triyl tris(2,2-dimethylpropanoate) during long-term research use?
- Methodological Answer: Store the compound at 2–8°C in a dry, well-ventilated environment, protected from light and moisture. Use airtight containers under an inert atmosphere (e.g., nitrogen) to prevent hydrolysis of the pivaloyl ester groups. Regularly monitor stability via HPLC or NMR to detect early signs of degradation .
Q. What personal protective equipment (PPE) is essential when handling this compound to minimize exposure risks?
- Methodological Answer: Wear NIOSH-approved safety glasses or a face shield, chemically resistant gloves (e.g., nitrile), and a lab coat. Use fume hoods or local exhaust ventilation to avoid inhalation of aerosols. Inspect gloves for integrity before use and follow proper decontamination protocols after handling .
Q. How should researchers address accidental exposure through inhalation or dermal contact during experimental procedures?
- Methodological Answer:
- Inhalation: Immediately move the affected individual to fresh air. Administer artificial respiration if breathing is impaired and seek medical attention.
- Dermal Contact: Wash thoroughly with soap and water for at least 15 minutes. Remove contaminated clothing and avoid abrasive scrubbing.
- Documentation: Provide the safety data sheet (SDS) to medical personnel for targeted treatment .
Advanced Research Questions
Q. What experimental strategies can optimize the synthesis yield of this compound while maintaining stereochemical integrity?
- Methodological Answer:
- Stereocontrol: Use chiral catalysts (e.g., organocatalysts or transition-metal complexes) to preserve the (2S,3R,4S,5S) configuration during esterification steps.
- Reaction Monitoring: Employ real-time FTIR or inline NMR to track intermediate formation and adjust reaction parameters (e.g., temperature, solvent polarity).
- Design of Experiments (DoE): Apply factorial design or Bayesian optimization to identify critical variables (e.g., reagent stoichiometry, reaction time) impacting yield and purity .
Q. How can computational modeling predict the stability of this compound under varying pH and temperature conditions?
- Methodological Answer:
- Molecular Dynamics (MD) Simulations: Model hydrolysis kinetics of the pivaloyl esters in aqueous buffers at different pH levels (e.g., 4–9).
- Density Functional Theory (DFT): Calculate activation energies for ester cleavage pathways to identify vulnerable sites.
- Validation: Correlate computational predictions with accelerated stability studies (40°C/75% RH for 6 months) and LC-MS analysis of degradation products .
Q. What analytical techniques are most effective in resolving contradictory data regarding the compound’s reactivity in nucleophilic environments?
- Methodological Answer:
- Competitive Reactivity Assays: Compare reaction rates with nucleophiles (e.g., amines, thiols) using kinetic HPLC or stopped-flow spectroscopy.
- Isotopic Labeling: Incorporate deuterium or ¹³C at the ester carbonyl to trace nucleophilic attack mechanisms via NMR or mass spectrometry.
- Controlled Environment Studies: Conduct reactions under strictly anhydrous conditions or in ionic liquids to isolate solvent effects .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported solubility profiles of this compound across different solvent systems?
- Methodological Answer:
- Standardized Protocols: Replicate solubility tests using USP/PhEur guidelines (e.g., shake-flask method at 25°C) with controlled humidity.
- Ternary Phase Diagrams: Map solubility in co-solvent systems (e.g., DMSO-water) to identify outliers.
- Particle Size Analysis: Use dynamic light scattering (DLS) to assess how crystallinity or amorphous content affects solubility measurements .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
